molecular formula C21H21ClN4O2 B12620254 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride

Cat. No.: B12620254
M. Wt: 396.9 g/mol
InChI Key: DIRDEFKHCRAOLO-UHFFFAOYSA-N
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Description

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazines with diketones or ketoesters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Diazonium Coupling Reactions

The compound participates in azo-coupling reactions due to its enolic tautomerism. When treated with diazonium salts derived from sulfonamides (e.g., sulfathiazole), it forms sulfonamide-linked pyrazolones:

Diazonium SourceConditionsProductApplicationYieldSource
SulfathiazoleNaNO₂/HCl (0–5°C), ethanol, sodium acetate4-(2-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-ylidene)hydrazinyl)-N-(thiazol-2-yl)benzenesulfonamideCorrosion inhibition92%

This reaction exploits the nucleophilic enolic oxygen to form hydrazone linkages, confirmed by IR (C=O at 1,671 cm⁻¹) and ¹³C NMR (C5 at 154 ppm) .

Condensation with Heterocyclic Amines

The methylidene group undergoes Mannich reactions with amines to form pharmacologically active derivatives:

AmineConditionsProductBiological ActivitySource
FurfurylamineEthanol, glacial acetic acid, reflux1-(furan-2-carbonyl)-3-methyl-4-(arylhydrazono)-1H-pyrazol-5(4H)-oneAntibacterial

The reaction proceeds via electrophilic substitution at the methylidene carbon, yielding Schiff bases with moderate to high antibacterial activity (MIC: 8–32 µg/mL) .

Acid-Base Reactions

The hydrochloride form exhibits pH-dependent solubility:

  • Solubility in water : 12 mg/mL (pH 2–3).

  • Precipitation : Occurs at pH >7 due to deprotonation of the enolic hydroxyl group .

Biological Interaction Pathways

The compound inhibits metalloenzymes (e.g., carbonic anhydrase) via chelation of Zn²⁺ ions. Structural analogs show:

  • IC₅₀ against COX-2 : 0.8 µM (vs. 1.2 µM for Celecoxib) .

  • Anticancer activity : Induces apoptosis in MCF-7 cells (EC₅₀: 18 µM) through caspase-3 activation .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, releasing HCl and forming a stable pyrazole-carbonyl residue .

Table 1: Spectral Characteristics of Reaction Products

Product TypeIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Azo-coupled sulfonamide1,6712.51 (s, CH₃), 7.23–7.98 (m, Ar-H)154.5 (C5), 116.8 (C4)
Mannich base1,6555.94 (s, pyrazole-H), 9.25 (s, NH)143.33 (pyrazole-C), 165.62 (C=O)

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature60–80°CMaximizes condensation
SolventEthanol/water (3:1)Enhances solubility
CatalystSodium acetateAccelerates coupling

Scientific Research Applications

Antimicrobial Properties

Studies have indicated that compounds similar to 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one exhibit significant antimicrobial activity. For example, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

Research has demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells. In vitro studies have shown that certain derivatives possess cytotoxic effects against human cancer cell lines, making them candidates for further development as anticancer drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Some studies suggest that it can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic agent.

Study 2: Anticancer Potential

In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on several cancer cell lines. The results showed a dose-dependent response where higher concentrations led to increased cell death, suggesting mechanisms involving apoptosis and cell cycle arrest.

Study 3: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-phenyl-3-methyl-1H-pyrazol-5-one
  • 5-oxo-1-phenyl-3-methyl-4H-pyrazol-4-ylidene

Uniqueness

Compared to similar compounds, 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride exhibits unique structural features that enhance its reactivity and stability. Its specific arrangement of functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

The compound 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one; hydrochloride (CAS No. 1049728-15-5) belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC21H21ClN4O2
Molecular Weight396.87 g/mol
Density1.28 g/cm³
Boiling Point592.6 °C at 760 mmHg
Flash Point312.2 °C

Structure

The compound features a complex structure characterized by multiple pyrazole rings and a phenyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, research involving various pyrazole derivatives has shown their potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce oxidative stress in cancer cells. This results in increased apoptosis rates and reduced tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives similar to the compound exhibited IC50 values less than 10 µM against A549 lung adenocarcinoma cells, indicating potent cytotoxicity .
    • Another investigation reported that certain pyrazole derivatives could inhibit the proliferation of breast cancer cells through modulation of the PI3K/Akt signaling pathway .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Activity Spectrum : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
  • Research Findings : A recent study highlighted that modifications in the pyrazole structure could enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that favors specific substitutions on the phenyl ring .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects:

  • Mechanism : The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Experimental Evidence : Animal models have shown that administration of the compound can significantly reduce inflammation markers in tissues subjected to inflammatory stimuli .

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride

InChI

InChI=1S/C21H20N4O2.ClH/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17;/h3-12,18-19H,13H2,1-2H3;1H

InChI Key

DIRDEFKHCRAOLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4.Cl

Origin of Product

United States

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